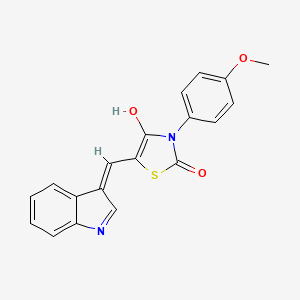![molecular formula C18H24F3NO5 B6079633 N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate](/img/structure/B6079633.png)
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate, also known as TC-2153, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic effects on neurological disorders. In
Wirkmechanismus
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate works by modulating the activity of a protein called RasGAP, which is involved in the regulation of cellular signaling pathways. By inhibiting the activity of RasGAP, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of another protein called Ras, which is important for neuronal growth and survival. This, in turn, can lead to improved cognitive function and reduced neurodegeneration.
Biochemical and Physiological Effects
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to have a number of biochemical and physiological effects. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can increase the activity of Ras, which is important for neuronal growth and survival. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to reduce the accumulation of toxic proteins in the brain, which is a hallmark of many neurological disorders. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been shown to improve cognitive function in animal models of Alzheimer's disease and Huntington's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate is its well-established synthesis method, which allows for easy reproduction in a laboratory setting. Additionally, N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, making it an attractive candidate for further research. However, there are also limitations to the use of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in lab experiments. For example, the effects of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate may vary depending on the specific neurological disorder being studied and the stage of the disease.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate. One area of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of more specific and potent inhibitors of RasGAP. Additionally, further research is needed to fully understand the mechanism of action of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate and its potential therapeutic effects on neurological disorders. Finally, clinical trials are needed to determine the safety and efficacy of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate in humans.
Synthesemethoden
The synthesis of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate involves a series of chemical reactions, starting with the reaction between 3-(trifluoromethyl)phenol and 4-chlorobutanal, followed by the reaction between the resulting intermediate and cyclopentylamine. The final step involves the formation of the oxalate salt. The synthesis method of N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has been well-established and can be easily reproduced in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has shown promising potential in the treatment of neurological disorders, such as Alzheimer's disease and Huntington's disease. Studies have shown that N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate can improve cognitive function and reduce the accumulation of toxic proteins in the brain. N-{4-[3-(trifluoromethyl)phenoxy]butyl}cyclopentanamine oxalate has also been shown to have potential therapeutic effects on other neurological disorders, such as Parkinson's disease and schizophrenia.
Eigenschaften
IUPAC Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO.C2H2O4/c17-16(18,19)13-6-5-9-15(12-13)21-11-4-3-10-20-14-7-1-2-8-14;3-1(4)2(5)6/h5-6,9,12,14,20H,1-4,7-8,10-11H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFNONZNHUKZSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCCCCOC2=CC=CC(=C2)C(F)(F)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24F3NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
oxalic acid;N-[4-[3-(trifluoromethyl)phenoxy]butyl]cyclopentanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-acetylphenyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]propanamide](/img/structure/B6079552.png)

![4-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B6079565.png)

![N-allyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6079575.png)
![2-[1-methyl-2-(1-piperidinyl)ethyl]pyridine hydrochloride](/img/structure/B6079583.png)
![1-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}isoquinoline](/img/structure/B6079589.png)
![N-[4-({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6079596.png)
![1-(4-{3-[methyl(2-phenylethyl)amino]-1-piperidinyl}-4-oxobutyl)-2-pyrrolidinone](/img/structure/B6079616.png)
![5-{[(3-fluorophenyl)amino]methylene}-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6079622.png)
![1-[4-({[2-(1H-imidazol-1-yl)ethyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B6079627.png)
![1-({1-butyl-2-[(cyclobutylmethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-4-(methoxymethyl)piperidine](/img/structure/B6079635.png)
![6-fluoro-2-{[3-(4-morpholinyl)-1-piperidinyl]methyl}-1H-benzimidazole](/img/structure/B6079642.png)
![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2-{[3-(trifluoromethyl)phenoxy]methyl}-1,3-oxazole](/img/structure/B6079647.png)